molecular formula C10H10F2O4 B3337702 Methyl 4-(difluoromethoxy)-3-methoxybenzoate CAS No. 773874-12-7

Methyl 4-(difluoromethoxy)-3-methoxybenzoate

Cat. No.: B3337702
CAS No.: 773874-12-7
M. Wt: 232.18 g/mol
InChI Key: GOMIGXNHHDATLU-UHFFFAOYSA-N
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Description

Significance of Fluoroalkyl Ethers in Organic Chemistry Research

Fluoroalkyl ethers, a class of compounds characterized by an ether linkage to a fluorine-containing alkyl group, have garnered substantial attention in organic chemistry. enamine.net The inclusion of fluorine can dramatically alter the physicochemical properties of a parent molecule, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.combohrium.com This strategic incorporation of fluorine is a cornerstone of modern drug design and materials science. scilit.com

General Context of Difluoromethoxy Group Incorporation in Synthetic Targets

The difluoromethoxy group (-OCHF₂) is a particularly noteworthy fluoroalkyl ether moiety. nih.gov Its incorporation into organic molecules is a highly desirable strategy in medicinal chemistry to modulate the properties of a parent compound. mdpi.comnih.gov The -OCHF₂ group is considered a bioisostere of hydroxyl, thiol, or amine groups, meaning it can replace these groups in a molecule while retaining or improving biological activity. researchgate.netrsc.org This substitution can lead to enhanced metabolic stability and improved pharmacokinetic profiles. nih.govnih.gov

One of the key attributes of the difluoromethoxy group is its ability to serve as a "lipophilic hydrogen bond donor". researchgate.net The polarized C-H bond in the -OCHF₂ group can engage in hydrogen bonding, an interaction crucial for molecular recognition in biological systems. researchgate.netprinceton.edu Furthermore, the difluoromethoxy group can influence the lipophilicity of a molecule in a dynamic way, adapting to its chemical environment. nih.gov

PropertyMethoxy (B1213986) (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)
Lipophilicity (π) ~0.0+0.2 to +0.6+1.04
Hydrogen Bond Donating Ability NoYes (Weak)No
Metabolic Stability Prone to O-dealkylationMore stableHighly stable
Electronic Effect Electron-donatingModerately electron-withdrawingStrongly electron-withdrawing

Relevance of Substituted Benzoate (B1203000) Scaffolds in Advanced Synthesis

Substituted benzoate scaffolds, such as the one found in Methyl 4-(difluoromethoxy)-3-methoxybenzoate, are fundamental building blocks in organic synthesis. acs.org The benzoate structure, an ester derived from benzoic acid, is present in a vast array of natural products and synthetic compounds with diverse applications. uny.ac.idscribd.com The specific substitution pattern on the aromatic ring, in this case, a methoxy and a difluoromethoxy group, provides handles for further chemical modification and fine-tuning of the molecule's properties. chemicalbook.com

Vanillic acid and its esters (vanillates), which share the 4-hydroxy-3-methoxy substitution pattern (a precursor to the 4-(difluoromethoxy)-3-methoxy arrangement), are used in the synthesis of fine chemicals and have potential applications in materials science, such as in the formulation of dental cements. researchgate.netresearchgate.net The ester functionality itself allows for various chemical transformations, making these scaffolds versatile intermediates for constructing more complex molecules. acs.orguny.ac.id

Overview of Existing Research Trajectories for Aromatic Difluoromethoxy Compounds

Research into aromatic difluoromethoxy compounds has largely been propelled by their potential applications in medicinal chemistry and agrochemicals. acs.org A significant portion of the research focuses on developing new and efficient synthetic methods for introducing the difluoromethoxy group onto an aromatic ring. nih.gov

Historically, the synthesis of aryl difluoromethyl ethers often involved the use of chlorodifluoromethane (B1668795) (Freon 22), an ozone-depleting substance that is difficult to handle. nih.govresearchgate.net This has spurred the development of alternative, milder, and more environmentally benign methods. berkeley.edu Recent advancements include the use of visible-light photoredox catalysis to generate the difluorocarbene intermediate (:CF₂) from precursors like difluorobromoacetic acid. nih.gov Other strategies involve the use of fluoroform (CHF₃) or other difluoromethylating reagents in metal-catalyzed cross-coupling reactions. rsc.orgacs.org

The primary goal of synthesizing these compounds is often to explore their biological activity. For instance, a related compound, Methyl 3-amino-4-(difluoromethoxy)benzoate, has been investigated for its potential antimicrobial and anticancer properties. The research trajectory for aromatic difluoromethoxy compounds is thus heavily intertwined with the search for new therapeutic agents and the optimization of their drug-like properties.

Identification of Research Gaps and Challenges Pertaining to the Chemical Compound

While the broader class of aromatic difluoromethoxy compounds is an active area of research, specific information on this compound in the scientific literature is sparse. A search of chemical databases confirms its existence and basic properties, but detailed studies on its synthesis, reactivity, and potential applications are not widely published. nih.gov

The primary research gaps and challenges can be summarized as follows:

Optimized Synthesis: While general methods for the synthesis of aryl difluoromethyl ethers exist, a direct and high-yielding synthesis specifically for this compound from readily available starting materials like methyl vanillate (B8668496) (methyl 4-hydroxy-3-methoxybenzoate) needs to be established and optimized. pubcompare.ai Challenges in achieving selective difluoromethylation of the phenolic hydroxyl group without affecting other functional groups may arise. google.com

Reactivity and Derivatization: There is a lack of published research on the chemical reactivity of this compound. Exploring its utility as a building block for more complex molecules would require a systematic study of its reactions, such as hydrolysis of the ester, electrophilic aromatic substitution, or cross-coupling reactions.

Physicochemical and Biological Profiling: Comprehensive data on the compound's physicochemical properties (e.g., solubility, lipophilicity, pKa) and a thorough evaluation of its biological activity are currently missing. Such studies would be essential to understand its potential as a lead compound in drug discovery or for other applications.

Comparative Studies: A significant research opportunity lies in comparative studies of this compound against its non-fluorinated analog, methyl vanillate, and its trifluoromethoxy counterpart. Such studies would provide valuable insights into the specific effects of the difluoromethoxy group on the molecule's properties and function, contributing to a more rational design of fluorinated compounds in the future. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(difluoromethoxy)-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-14-8-5-6(9(13)15-2)3-4-7(8)16-10(11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMIGXNHHDATLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Crystallographic Investigations for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the cornerstone for the structural elucidation of Methyl 4-(difluoromethoxy)-3-methoxybenzoate, providing precise information on the hydrogen, carbon, and fluorine atoms within the molecule.

The analysis of one-dimensional NMR spectra allows for the assignment of each unique nucleus in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons will appear as a complex pattern due to their specific substitution on the benzene (B151609) ring. The difluoromethoxy group's proton (-OCHF₂) characteristically appears as a triplet due to coupling with the two adjacent fluorine atoms. The two methoxy (B1213986) groups (-OCH₃) and the ester methyl group (-COOCH₃) will each present as sharp singlets, though their chemical shifts will differ based on their electronic environment. Based on analogous structures, the difluoromethoxy proton exhibits a large coupling constant (J) on the order of 73 Hz. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic (H-2, H-5, H-6)7.0 - 7.8Multiplet (m)-
Difluoromethoxy (-OCH F₂)6.5 - 6.7Triplet (t)~73
Methoxy (-OCH ₃)~3.9Singlet (s)-
Ester Methyl (-COOCH ₃)~3.9Singlet (s)-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the difluoromethoxy group (-OCHF₂) is identifiable by its triplet multiplicity resulting from one-bond coupling to the two fluorine atoms. The carbonyl carbon of the ester group will appear at the lowest field (highest ppm value). The aromatic carbons will have distinct chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing difluoromethoxy and ester groups. nbuv.gov.uarsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C =O)165 - 170
Aromatic (C -1 to C -6)110 - 155
Difluoromethoxy (-OC HF₂)115 - 120 (triplet)
Methoxy (-OC H₃)~56
Ester Methyl (-COOC H₃)~52

¹⁹F NMR: The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the difluoromethoxy group. It is expected to show a single signal, a doublet, arising from the two equivalent fluorine atoms being split by the single proton of the group (-OCHF₂). The chemical shift is characteristic of aryl difluoromethyl ethers. rsc.org The large coupling constant observed in the ¹H NMR will be mirrored here.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J) in Hz
Difluoromethoxy (-OCHF₂ )-80 to -85Doublet (d)~73

To unambiguously assign the signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, primarily helping to delineate the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C spectrum.

The ester methyl protons to the carbonyl carbon.

The methoxy protons to the aromatic carbon they are attached to (C-3).

The difluoromethoxy proton to its attached aromatic carbon (C-4).

Aromatic protons to their neighboring carbons, confirming the 1, 3, 4-substitution pattern.

The chemical shift of fluorine nuclei is highly sensitive to the electronic environment. The presence of both an electron-donating methoxy group and an electron-withdrawing ester group on the same aromatic ring can create a complex electronic distribution that influences the ¹⁹F chemical shift of the difluoromethoxy group. Studies on organofluorine compounds have noted that the expected chemical shifts based on simple additivity rules can sometimes be inaccurate. modgraph.co.uk This non-additivity arises from through-space interactions and complex resonance effects. The ionicity of the C-F bond, which is a major determinant of the ¹⁹F chemical shift, can be modulated by the electronegativity and resonance contribution of other substituents on the ring, potentially leading to a chemical shift that deviates from predicted values. pleiades.onlineresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides the exact mass of the parent molecule, allowing for the determination of its elemental formula with high confidence. Analysis of the fragmentation pattern in the mass spectrum reveals the structural components of the molecule.

Under electron ionization (EI), this compound will form a molecular ion (M⁺•) that undergoes predictable fragmentation. The fragmentation pathways are typically driven by the formation of the most stable resultant ions and neutral losses. pharmacy180.com

Key expected fragmentation pathways include:

Loss of a Methoxy Radical: A primary fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond of the ester group, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in a stable acylium ion [M - 31]⁺. docbrown.info

Loss of a Difluoromethyl Radical: Cleavage of the C-O bond of the difluoromethoxy ether can lead to the loss of a difluoromethyl radical (•CHF₂, 51 Da) to form a phenonium ion [M - 51]⁺.

Loss of the Difluoromethoxy Group: A more significant fragmentation may involve the loss of the entire difluoromethoxy radical (•OCF₂H, 85 Da), resulting in the ion [M - 85]⁺.

Sequential Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the acylium ion [M - 31]⁺ may subsequently lose carbon monoxide (CO, 28 Da) to form another characteristic ion.

These fragmentation patterns provide a molecular fingerprint that helps to confirm the presence of the ester, methoxy, and difluoromethoxy functional groups.

Mass spectrometry is a powerful tool for distinguishing between positional isomers, as the fragmentation patterns can be highly dependent on the substitution pattern of the aromatic ring. msu.edu For this compound, its fragmentation can be compared to a potential isomer like Methyl 3-(difluoromethoxy)-4-methoxybenzoate.

Differences in fragmentation may arise from:

Ortho Effects: The adjacency of the methoxy and difluoromethoxy groups in the target compound could enable unique fragmentation pathways not possible in isomers where these groups are separated. For instance, a concerted loss of a neutral molecule involving atoms from both adjacent substituents might produce a unique fragment ion.

Fragment Ion Stability: The position of the substituents influences the stability of the resulting carbocations after initial fragmentation. The relative abundance of key fragment ions, such as those resulting from the loss of •OCH₃ or •OCF₂H, would likely differ between isomers. Studies on regioisomeric substituted benzoates have shown that the relative intensities of fragment ions are a reliable indicator of the substitution pattern. researchgate.net By carefully analyzing the unique ions formed and the relative abundance of common ions, HRMS can effectively differentiate between the target compound and its structural isomers.

X-ray Crystallography for Solid-State Structural Determination

As of the current body of scientific literature, detailed X-ray crystallographic data for this compound has not been reported. Consequently, a definitive analysis of its solid-state structure, including molecular geometry, conformation, and intermolecular interactions within the crystal lattice, remains to be elucidated.

Analysis of Molecular Geometry and Conformation in the Crystal Lattice

Specific bond lengths, bond angles, and dihedral angles for this compound have not been experimentally determined through single-crystal X-ray diffraction. Such an analysis would provide precise insights into the spatial arrangement of the difluoromethoxy, methoxy, and methyl ester functional groups relative to the benzene ring.

Intermolecular Interactions and Supramolecular Assembly

Without a crystal structure, the nature of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, or other non-covalent forces that govern the supramolecular assembly of this compound in the solid state, cannot be described.

Polymorphism and Crystal Engineering Studies

There are no published studies on the polymorphism or crystal engineering of this compound. The investigation of different crystalline forms and the rational design of its crystal structures are areas that await exploration.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Experimentally obtained and assigned Infrared (IR) and Raman spectra for this compound are not available in the reviewed literature. A detailed vibrational analysis would be instrumental in confirming the presence of its key functional groups. A theoretical table of expected vibrational frequencies is provided below for reference.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1720-1740
C-O (Ester)Stretching1250-1300
Ar-O-CAsymmetric Stretching1200-1275
Ar-O-CSymmetric Stretching1000-1075
=C-H (Aromatic)Stretching3000-3100
C-H (Methyl)Stretching2850-2960
C-FStretching1000-1400

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound have not been characterized in published research. Such studies would provide information on the electronic transitions within the molecule and its potential for luminescence.

Computational and Theoretical Studies of Molecular Structure and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. q-chem.comusu.edu It has been widely applied to study molecules similar in structure to methyl 4-(difluoromethoxy)-3-methoxybenzoate, such as vanillic acid derivatives and other substituted benzenes. scilit.comresearchgate.net These calculations are instrumental in predicting molecular geometries, electronic properties, and spectroscopic data. usu.edumdpi.comschrodinger.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For aromatic esters like this compound, this involves finding the minimum energy conformation by considering the rotation around single bonds, particularly the C-O bonds of the ester and methoxy (B1213986) groups.

Computational studies on related molecules, such as anisole (B1667542) and its derivatives, have shown that the orientation of the methoxy group relative to the benzene (B151609) ring is a key conformational feature. researchgate.netresearchgate.net For this compound, DFT calculations would likely be employed to determine the preferred rotational angles of the 3-methoxy and 4-difluoromethoxy groups, as well as the orientation of the methyl ester group. The planarity or non-planarity of the molecule significantly influences its electronic properties and intermolecular interactions. It is anticipated that the most stable conformer would exhibit a near-planar arrangement of the benzene ring and the ester group to maximize conjugation, while the methoxy and difluoromethoxy groups would adopt orientations that minimize steric hindrance.

In a study on vanillic acid, a structurally similar compound, geometry optimization was performed using the B3LYP/6-31+G(d,p) basis set to identify its most stable structure. worldscientific.com Such calculations for this compound would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed structural model.

Table 1: Predicted Conformational Data for this compound based on Analogous Compounds

Parameter Predicted Value/Observation Basis of Prediction
Ester Group Orientation Likely coplanar with the benzene ring Maximization of π-conjugation, as seen in methyl benzoate (B1203000) studies. researchgate.net
Methoxy Group Conformation Planar or slightly out-of-plane with the ring Studies on anisole show a planar conformer is most stable. researchgate.net

The electronic properties of a molecule are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. schrodinger.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy and ester groups, which act as electron-donating moieties. Conversely, the LUMO is likely to be centered on the electron-withdrawing methyl ester group and the benzene ring.

Table 2: Predicted Electronic Properties for this compound

Property Predicted Characteristic Rationale
HOMO Energy Lowered relative to non-fluorinated analogues The inductive effect of the difluoromethoxy group stabilizes the HOMO.
LUMO Energy Lowered relative to non-fluorinated analogues The electron-withdrawing nature of the ester and difluoromethoxy groups lowers the LUMO energy.
HOMO-LUMO Gap Moderate, indicating good stability Typical for substituted aromatic esters.

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. mdpi.comschrodinger.com This includes predicting vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. wisc.edu

DFT calculations can compute the harmonic vibrational frequencies of this compound. These theoretical frequencies are often scaled to account for anharmonicity and systematic errors in the computational method, providing a predicted vibrational spectrum that can be compared with experimental FT-IR and Raman data. researchgate.net For instance, the characteristic stretching frequencies of the C=O group of the ester, the C-O bonds, and the aromatic C-H bonds can be accurately predicted.

Similarly, NMR chemical shifts (¹H, ¹³C, and ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. liverpool.ac.uknih.gov These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. wisc.edunih.gov Given the presence of fluorine, predicting the ¹⁹F NMR chemical shift would be particularly important for characterizing the difluoromethoxy group. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. researchgate.netresearchgate.net This includes identifying reactants, products, intermediates, and, crucially, transition states.

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational methods can be used to locate and characterize these fleeting structures. For reactions involving this compound, such as hydrolysis or aminolysis of the ester group, DFT calculations can model the transition states.

In a computational study on the aminolysis of methyl benzoate, transition state structures were determined for both concerted and stepwise mechanisms. nih.gov A similar approach could be applied to this compound to understand how the substituents on the benzene ring affect the geometry and stability of the transition state. The presence of the methoxy and difluoromethoxy groups would modulate the electron density at the ester's carbonyl carbon, thereby influencing the nucleophilic attack and the stability of the tetrahedral intermediate's transition state.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a chemical transformation can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics.

For a potential reaction of this compound, such as its synthesis or a subsequent functional group transformation, computational modeling can predict the most favorable pathway. For example, in the study of methyl benzoate's reaction with ammonia, the energy profiles revealed that a general-base-catalyzed stepwise mechanism was the most favorable pathway. researchgate.net A similar analysis for the target molecule would shed light on its reactivity under different conditions. The difluoromethylation process itself has been the subject of computational studies to understand the reaction mechanisms involved in forming C-CF2H bonds. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Vanillic acid
Anisole

Investigation of Intramolecular Interactions and Bond Properties

Theoretical and computational chemistry provide powerful tools for understanding the intricate network of interactions that govern the structure and reactivity of molecules. For this compound, these methods offer insights into the subtle non-covalent forces and bonding characteristics that define its molecular architecture. Two prominent techniques for this purpose are the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density (ρ(r)) to partition a molecule into its constituent atoms. nih.govamercrystalassn.org This analysis allows for the characterization of chemical bonds and other interactions through the identification of critical points in the electron density. nih.gov A key element in QTAIM is the bond critical point (BCP), which is a point of minimum electron density between two interacting atoms, signifying the presence of a bond path. mdpi.com The properties of the electron density at these BCPs, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interaction.

For this compound, QTAIM analysis can elucidate the various intramolecular interactions. A positive value of the Laplacian of the electron density (∇²ρ(r) > 0) at a BCP is indicative of a "closed-shell" interaction, which is characteristic of non-covalent bonds like hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov Conversely, a negative value (∇²ρ(r) < 0) signifies a "shared-shell" interaction, typical of covalent bonds.

In the context of this molecule, BCPs would be expected not only for all covalent bonds but also for potential weak intramolecular interactions. These may include hydrogen bonds involving the fluorine atoms of the difluoromethoxy group and nearby hydrogen atoms, or interactions between the oxygen atoms of the methoxy and ester groups. The analysis of these interactions helps in understanding the conformational preferences of the molecule.

Below is a representative table of expected QTAIM parameters for selected intramolecular interactions within this compound, based on typical values for similar organic molecules.

Interacting AtomsElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Total Energy Density (H) (a.u.)Interaction Type
C-H···O (methoxy)0.008 - 0.0150.030 - 0.050> 0Weak Hydrogen Bond
C-H···F (difluoro)0.005 - 0.0120.025 - 0.045> 0Weak Hydrogen Bond
O···O (ester/methoxy)0.004 - 0.0090.020 - 0.040> 0Steric/van der Waals

Non-Covalent Interaction (NCI) Index Studies

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and characterize non-covalent interactions in three-dimensional space. nih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). nih.gov NCI analysis generates graphical plots that reveal regions of space where non-covalent interactions occur. nih.gov

These regions are typically visualized as isosurfaces, which are colored to distinguish between different types of interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker, van der Waals-type interactions.

Red surfaces signify repulsive interactions, such as steric clashes between atoms in close proximity. researchgate.net

For this compound, NCI analysis would provide a visual map of the intramolecular forces. It is anticipated that green-colored isosurfaces, indicating van der Waals interactions, would be present around the aromatic ring and the methyl groups. Potential weak intramolecular hydrogen bonds, possibly between the fluorine atoms and hydrogens on the methoxy or methyl ester groups, would appear as small, bluish-green surfaces. Regions of steric hindrance, for instance between the bulky difluoromethoxy and adjacent methoxy groups, would be highlighted by red isosurfaces, influencing the molecule's preferred conformation.

The strength of these interactions can be further inferred from the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density (sign(λ₂)ρ). Negative values of this product correspond to stabilizing, attractive interactions, while positive values indicate destabilizing, repulsive interactions.

A summary of the expected NCI analysis results for this compound is presented in the table below.

Interaction RegionExpected Isosurface Colorsign(λ₂)ρ (a.u.)Type of Interaction
Between F and adjacent H atomsBluish-GreenNegativeWeak Hydrogen Bonding
Around aromatic ring and alkyl groupsGreenNear ZeroVan der Waals Interactions
Between adjacent substituent groupsRedPositiveSteric Repulsion

Together, QTAIM and NCI analyses provide a comprehensive theoretical framework for understanding the subtle balance of intramolecular forces that dictate the three-dimensional structure and potential reactivity of this compound.

Reactivity Profiles and Derivatization Strategies

Reactions Involving the Ester Functionality

The methyl ester group is a versatile handle for chemical modification, primarily through reactions that target the electrophilic carbonyl carbon.

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group with another alcohol. While specific studies on the transesterification of Methyl 4-(difluoromethoxy)-3-methoxybenzoate are not extensively documented, its reactivity can be inferred from the general behavior of methyl benzoates. This reaction is typically catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by another alcohol. Conversely, in a base-catalyzed process, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. The general scheme for such a transformation is presented below.

General Scheme for Transesterification:

This compound + R-OH ⇌ 4-(Difluoromethoxy)-3-methoxybenzoate-R + CH₃OH

The equilibrium nature of this reaction often requires the use of a large excess of the new alcohol or the removal of methanol (B129727) to drive the reaction to completion.

Table 1: Predicted Transesterification Reactions of this compound

Reactant AlcoholCatalystExpected Product
EthanolH₂SO₄ or NaOEtEthyl 4-(difluoromethoxy)-3-methoxybenzoate
IsopropanolH₂SO₄ or NaO-iPrIsopropyl 4-(difluoromethoxy)-3-methoxybenzoate
Benzyl alcoholH₂SO₄ or NaOBnBenzyl 4-(difluoromethoxy)-3-methoxybenzoate

The ester functionality can be readily reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to their corresponding alcohols. doubtnut.commasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

The product of this reduction is (4-(difluoromethoxy)-3-methoxyphenyl)methanol, a valuable intermediate for further synthetic transformations. appchemical.comchemicalbook.com

Table 2: Reduction of this compound

ReagentSolventProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF[4-(difluoromethoxy)-3-methoxyphenyl]methanol

The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product.

Transformations at the Aromatic Ring

The substitution pattern on the aromatic ring of this compound is a key determinant of its reactivity towards electrophiles and in metal-catalyzed reactions.

The directing effects of the existing substituents on the benzene (B151609) ring determine the position of incoming electrophiles. In this compound, we have three substituents to consider: the methoxy (B1213986) group (-OCH₃), the difluoromethoxy group (-OCHF₂), and the methyl carboxylate group (-COOCH₃).

Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.com

Difluoromethoxy group (-OCHF₂): This group is electron-withdrawing due to the inductive effect of the two fluorine atoms, making it a deactivating group. Generally, such groups are meta-directing.

Methyl carboxylate group (-COOCH₃): This is a deactivating, meta-directing group due to its electron-withdrawing nature.

The combined influence of these groups dictates the regioselectivity of electrophilic aromatic substitution reactions. The position most activated by the powerful methoxy group and not sterically hindered will be the most likely site of substitution. The positions ortho and para to the methoxy group are C2 and C6, and C5 respectively. The C4 position is already substituted. The C5 position is also meta to the deactivating methyl carboxylate group, making it a plausible site for substitution.

Drawing an analogy from the bromination of veratrole (1,2-dimethoxybenzene), which yields the 4,5-dibromo derivative, we can predict the outcome of halogenation on a related veratraldehyde derivative. oc-praktikum.desunankalijaga.org In the case of this compound, the positions are already substituted, and the directing effects will guide the incoming electrophile.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionPredicted Major Product(s)Rationale
NitrationMethyl 4-(difluoromethoxy)-3-methoxy-2-nitrobenzoate and Methyl 4-(difluoromethoxy)-3-methoxy-6-nitrobenzoateThe powerful activating effect of the methoxy group directs the incoming nitro group to the ortho positions (C2 and C6).
BrominationMethyl 2-bromo-4-(difluoromethoxy)-3-methoxybenzoate and Methyl 6-bromo-4-(difluoromethoxy)-3-methoxybenzoateSimilar to nitration, the methoxy group will direct the bromine to the available ortho positions.

Nucleophilic aromatic substitution (SNAᵣ) is generally challenging for benzene rings unless they are substituted with strong electron-withdrawing groups and possess a good leaving group. masterorganicchemistry.com The difluoromethoxy group, being electron-withdrawing, does increase the electrophilicity of the aromatic ring to some extent.

For this compound itself, a nucleophilic aromatic substitution is unlikely as there is no good leaving group on the ring. However, if a halogen were introduced onto the ring, for instance at the 2 or 6 position, the molecule could potentially undergo SNAᵣ reactions, especially if activated by additional electron-withdrawing groups. The feasibility of such a reaction would be highly dependent on the specific substrate and reaction conditions.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it would typically first need to be functionalized with a suitable group, most commonly a halogen.

Assuming a brominated derivative, such as Methyl 2-bromo-4-(difluoromethoxy)-3-methoxybenzoate, is prepared via electrophilic aromatic substitution, this compound can then serve as a substrate in various cross-coupling reactions.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the brominated derivative with a boronic acid or ester to form a new carbon-carbon bond. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling the brominated derivative with an amine. wikipedia.org

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions of a Brominated Derivative

ReactionCoupling PartnerCatalyst System (Typical)Expected Product
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, baseMethyl 2-phenyl-4-(difluoromethoxy)-3-methoxybenzoate
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃, ligand (e.g., XPhos), baseMethyl 2-(morpholino)-4-(difluoromethoxy)-3-methoxybenzoate

Reactivity of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is a key functional moiety that imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability and lipophilicity. nih.govmdpi.com Its reactivity is distinct from that of a simple methoxy group due to the strong electron-withdrawing effects of the two fluorine atoms. This section explores the stability of the difluoromethoxy group and potential strategies for its derivatization.

Stability and Potential for Cleavage

The stability of the difluoromethoxy group on an aromatic ring, as in this compound, is a critical factor in its utility in chemical synthesis and drug design. Generally, the carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high metabolic stability of fluorinated functional groups. mdpi.com

The difluoromethoxy group is an ether, and while ethers are generally stable, they can be cleaved under specific, often harsh, conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.com The cleavage process usually begins with the protonation of the ether oxygen. masterorganicchemistry.com However, the two fluorine atoms in the difluoromethoxy group significantly reduce the basicity of the ether oxygen, making it less susceptible to protonation compared to non-fluorinated analogues. This inherent electronic property enhances its stability against acidic cleavage.

Systematic studies on the stability of various fluorinated groups attached to aromatic rings have shown that they are generally robust under both acidic and basic conditions. rsc.org The ArO-CF₂H linkage is significantly more stable than a typical aryl alkyl ether. Cleavage of this bond generally requires forcing conditions that are not typical for standard synthetic transformations.

While direct cleavage of the ArO-CF₂H bond is challenging, the difluoromethyl group itself can be a precursor to difluorocarbene (:CF₂) under certain basic conditions, though this is more common with precursors like difluoromethyl triflate (HCF₂OTf) rather than aryl difluoromethyl ethers. nih.gov The stability of the difluoromethoxy group in this compound is therefore high under most synthetic conditions, a trait that is highly valued in the development of pharmaceuticals.

Table 1: Comparative Stability of Ether Linkages
Ether GroupRelative Stability to Acid CleavageReasoning
Aryl Alkyl Ether (Ar-O-CH₃)ModerateOxygen is readily protonated, initiating cleavage.
Aryl Difluoromethyl Ether (Ar-O-CF₂H)HighReduced basicity of oxygen due to electron-withdrawing fluorine atoms hinders initial protonation. rsc.org
Aryl Trifluoromethyl Ether (Ar-O-CF₃)Very HighStrongest electron-withdrawing effect makes oxygen least basic and most resistant to protonation. mdpi.com

Functionalization at the Difluoromethoxy Group (if explored)

Direct functionalization of the difluoromethoxy group is not a widely explored area, primarily due to its inherent stability. However, reactivity can be considered at two positions: the C-H bond and the C-F bonds.

The hydrogen atom in the -OCF₂H group is more acidic than a typical alkyl proton due to the inductive effect of the adjacent fluorine and oxygen atoms. This suggests that deprotonation could be a viable strategy for functionalization. Research on analogous structures, such as 3-(difluoromethyl)pyridine, has demonstrated that the difluoromethyl group can be directly deprotonated using a strong lithiated base. researchgate.netnih.gov The resulting carbanion can then be trapped with various electrophiles, such as silylating agents. researchgate.netnih.gov This approach, known as deprotonative functionalization, could potentially be applied to the difluoromethoxy group in this compound, allowing for the introduction of new substituents at the difluoromethyl carbon.

Table 2: Potential Functionalization Reactions of the -OCF₂H Group
Reaction TypeTarget BondRequired Conditions (Hypothetical)Potential Product
Deprotonation-AlkylationC-HStrong base (e.g., LDA, LiTMP), followed by an electrophile (e.g., R-X). researchgate.netnih.govAr-O-CF₂-R
Radical C-F FunctionalizationC-FPhotoredox or electrochemical conditions to generate radical intermediates. ccspublishing.org.cnAr-O-CF(R)-H

Functionalization via C-F bond activation is another theoretical avenue. While C-F bonds are exceptionally strong, recent advances in catalysis have enabled their cleavage and subsequent functionalization, particularly in trifluoromethyl groups. ccspublishing.org.cn These reactions often proceed through radical intermediates generated via photoredox or electrochemical methods. ccspublishing.org.cn Applying such strategies to a difluoromethoxy group could potentially lead to the replacement of a fluorine atom, although this remains a challenging and largely unexplored transformation for this specific functional group. The selective cleavage of one C-F bond in the presence of the C-H bond would present a significant selectivity challenge.

Currently, the difluoromethoxy group is most often installed as a complete unit onto a precursor molecule (e.g., a phenol) and is valued for its stability rather than its reactivity. nih.gov Therefore, while derivatization strategies can be postulated based on reactivity principles and research on similar fluorinated groups, direct functionalization of the difluoromethoxy group in compounds like this compound is not a common synthetic operation and represents an area for future research.

Role As a Key Intermediate in Complex Organic Synthesis

Precursor in the Construction of Advanced Organic Scaffolds

The specific arrangement of substituents on the benzene (B151609) ring of Methyl 4-(difluoromethoxy)-3-methoxybenzoate makes it an ideal precursor for advanced organic scaffolds. The ester group provides a reactive handle for elongation and modification, while the aromatic core can be further functionalized to participate in a variety of synthetic transformations.

The structure of this compound is well-suited for the synthesis of various heterocyclic systems, which are core components of many biologically active compounds. The general strategy involves initial functionalization of the aromatic ring, typically through nitration at the position ortho to the methoxy (B1213986) group and para to the ester. Subsequent reduction of the nitro group yields an aniline (B41778) derivative, which is a pivotal intermediate for cyclization reactions.

This aniline intermediate can be reacted with various reagents to form fused heterocyclic rings. For instance, reaction with formamidine (B1211174) acetate (B1210297) can lead to the formation of a quinazolinone ring system. This approach leverages the existing functionalities to build complex polycyclic structures that are prevalent in medicinal chemistry. The difluoromethoxy group remains intact throughout these transformations, imparting its desirable properties to the final heterocyclic product. The synthesis of diverse heterocycles, such as pyrazoles, imidazoles, and oxadiazoles, often involves the incorporation of fluorinated moieties, highlighting the importance of building blocks like this compound. chim.it

The utility of this compound extends to its role as a key intermediate in the linear, multi-step synthesis of structurally complex molecules. Its value is demonstrated in synthetic routes analogous to those used for targeted therapeutic agents. For example, a similar compound, methyl 3-hydroxy-4-methoxybenzoate, serves as the starting material for a novel synthesis of Gefitinib, a potent EGFR inhibitor. mdpi.comnih.gov

The synthetic pathway for Gefitinib, starting from a related precursor, illustrates a potential route for utilizing this compound. mdpi.comnih.gov This process involves a sequence of reactions that build the final complex structure step-by-step:

Nitration: Introduction of a nitro group onto the aromatic ring.

Reduction: Conversion of the nitro group to an amine.

Cyclization: Formation of the core quinazolinone heterocycle.

Chlorination: Introduction of a chlorine atom to enable subsequent nucleophilic substitution.

Amination: Coupling with the appropriate side chains to complete the target molecule.

This sequence showcases how the substituted benzoate (B1203000) core acts as the foundation upon which the intricate structure of a complex molecule is systematically assembled.

Scaffold for Combinatorial Library Synthesis

This compound is an excellent scaffold for combinatorial library synthesis, a technique used to generate a large number of related compounds for screening. The synthetic methodology focuses on the reactivity of the methyl ester group, which serves as a convenient attachment point for introducing diversity.

The primary strategy involves the amidation of the ester. By reacting the parent compound with a diverse collection of primary and secondary amines, a library of corresponding amides can be generated. This reaction is typically high-yielding and operationally simple, making it ideal for parallel synthesis formats. Further diversification can be achieved by first reducing the ester to a primary alcohol, which can then be subjected to a range of reactions, such as etherification or oxidation followed by subsequent transformations.

Reaction on ScaffoldReagent ClassResulting Functional GroupSource of Diversity
AmidationPrimary/Secondary AminesAmideVaried R-groups on the amine
Reduction followed by EtherificationAlkyl HalidesEtherVaried alkyl or aryl groups on the halide
Hydrolysis followed by EsterificationAlcoholsEsterVaried R-groups on the alcohol

Strategies for Late-Stage Functionalization of Complex Molecules Using the Compound

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in its synthesis. mpg.de This approach is highly valuable in drug discovery as it allows for the rapid generation of analogues from a common advanced intermediate. researchgate.netnih.gov If a complex molecule containing the this compound core has been synthesized, several LSF strategies can be employed for further diversification.

One key strategy is the direct C–H functionalization of the aromatic ring. The remaining C-H bonds on the benzene ring are potential sites for modification. Modern catalytic methods, including those using palladium or photoredox catalysis, can enable the selective introduction of groups like halogens, cyano groups, or even other carbon-based fragments. researchwithrutgers.comnih.gov This avoids the need to re-synthesize each analogue from the beginning.

Another LSF approach involves the selective modification of the existing functional groups. For instance, the methoxy group could potentially be selectively demethylated to reveal a phenol (B47542). This new functional group can then be used as a handle for a host of subsequent reactions, such as O-alkylation or conversion to a sulfonate for cross-coupling reactions. These transformations, applied at the final stages of a synthetic sequence, provide a powerful tool for fine-tuning molecular properties. researchwithrutgers.com

LSF StrategyTarget SitePotential TransformationBenefit
C–H ActivationAromatic C-H bondHalogenation, Borylation, ArylationRapid introduction of new substituents without de novo synthesis. researchwithrutgers.com
Functional Group InterconversionMethoxy Group (-OCH3)Demethylation to a Phenol (-OH)Creates a new reactive handle for further diversification.
Functional Group InterconversionEster Group (-COOCH3)Hydrolysis to Carboxylic Acid (-COOH)Enables subsequent amide coupling or other acid-based chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of Methyl 4-(difluoromethoxy)-3-methoxybenzoate and related difluoromethoxylated aromatic compounds is an area ripe for innovation. Current synthetic routes often rely on traditional methods that may have limitations in terms of efficiency, scalability, and environmental impact. Future research should focus on developing more sophisticated and sustainable synthetic strategies.

Recent advances in organic synthesis offer promising alternatives. Visible-light photoredox catalysis, for example, has emerged as a powerful tool for forming C–OCF2H bonds under mild conditions, providing a potential pathway to synthesize the target molecule with greater energy efficiency and selectivity. nih.govnih.gov Another promising avenue is the use of inexpensive and non-ozone-depleting difluorocarbene sources, such as fluoroform or bromo(difluoro)acetic acid, which could lead to more cost-effective and environmentally benign industrial-scale production. acs.orgrsc.org

Furthermore, modern cross-coupling reactions present a significant opportunity. The development of nickel-catalyzed coupling methods for creating aryl-OCF2H bonds could be adapted for the final steps of the synthesis, potentially offering higher yields and broader functional group tolerance compared to classical methods. nih.govresearchgate.netspringernature.com A comparative analysis of these potential future methodologies highlights distinct advantages that could be harnessed for the synthesis of this compound.

MethodologyPotential AdvantagesKey Research Focus
Visible-Light Photoredox CatalysisMild reaction conditions, high selectivity, use of sustainable energy source.Optimization of photocatalyst, solvent, and light source for the specific substrate.
Advanced Difluorocarbene ReagentsUse of inexpensive, non-ozone-depleting precursors (e.g., fluoroform); simplified procedures.Development of scalable protocols and exploration of substrate scope.
Nickel-Catalyzed Cross-CouplingHigh efficiency, excellent functional group tolerance, potential for late-stage functionalization.Ligand design and optimization of reaction conditions to maximize yield and minimize byproducts.

Exploration of Underutilized Reactivity Pathways

The reactivity of this compound is largely defined by its three key functional groups: the methyl ester, the methoxy (B1213986) group, and the difluoromethoxy group. While transformations of the ester, such as hydrolysis or amidation, are conventional, nih.govnih.gov there are numerous unexplored reactivity pathways that could unlock novel derivatives and applications.

Future research could investigate the selective manipulation of the C-H bonds on the aromatic ring. The combined electronic influence of the electron-donating methoxy group and the moderately electron-withdrawing difluoromethoxy group creates a unique substitution pattern that has not been fully exploited. Directed ortho-metalation or late-stage C-H functionalization could provide access to a new chemical space of polysubstituted aromatic compounds.

Additionally, photochemical reactions represent a significant unexplored avenue. Aryl esters are known to undergo transformations such as the photo-Fries rearrangement upon UV irradiation. nih.govconicet.gov.ar Investigating the photochemical behavior of this compound could lead to novel intramolecular rearrangements, yielding complex phenolic ketone structures that are not accessible through traditional thermal reactions. The stability and electronic nature of the difluoromethoxy group could impart unique selectivity and reactivity in such photochemical processes.

Advanced Computational Studies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate this compound at a molecular level. researchgate.netbohrium.com To date, comprehensive computational studies on this specific molecule are lacking. Future research in this area could provide profound insights into its structural, electronic, and reactive properties, thereby guiding experimental work in a more efficient, hypothesis-driven manner.

Advanced DFT calculations, incorporating dispersion corrections, can be employed to accurately model the molecule's conformational landscape, intramolecular noncovalent interactions, and electronic structure. researchgate.net Such studies could predict the most stable conformers, calculate the rotational barriers of the substituent groups, and map the electrostatic potential surface to identify sites susceptible to electrophilic or nucleophilic attack. This predictive capability is crucial for designing new reactions and understanding reactivity patterns. dtu.dkchemrxiv.org

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the molecule's UV-visible absorption spectrum, which can be correlated with experimental data from photochemical studies. nih.gov By simulating molecular orbital energies and transitions, researchers can gain a fundamental understanding of the molecule's photophysical behavior, aiding in the design of novel materials with specific optical properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in chemical manufacturing, offering enhanced safety, process control, and scalability. nih.govresearchgate.netjst.org.in The synthesis of this compound is an ideal candidate for adaptation to a continuous flow process. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity while minimizing reaction volumes and hazardous waste. atomfair.com The successful application of flow chemistry to the synthesis of other aromatic esters demonstrates the feasibility of this approach. mdpi.comresearchgate.net

Looking further ahead, the integration of a continuous flow synthesis setup with automated platforms represents the next frontier. Automated systems can perform multi-step syntheses, reaction optimization, and in-line analysis without manual intervention. researchgate.netbiovanix.com By developing a robust flow protocol for this compound, it becomes possible to incorporate it into a fully automated "design-make-test-analyze" loop. nus.edu.sg Such platforms, often driven by machine learning algorithms, can rapidly explore reaction conditions to find optimal synthetic routes, accelerating the development and production of this compound and its derivatives. innovationnewsnetwork.com

Investigation of Material Science Applications (non-biological)

While often viewed as a pharmaceutical intermediate, the unique combination of a rigid aromatic core, a polar ester, and fluorine atoms suggests that this compound could have unexplored potential in non-biological material science. Fluorinated organic compounds are valued for their unique properties, including high thermal stability, hydrophobicity, and distinct electronic characteristics. researchgate.netpsu.eduacs.org

One of the most promising, yet completely unexplored, avenues is in the field of liquid crystals. taylorfrancis.comtaylorfrancis.com The molecular shape and polarity of this benzoate (B1203000) derivative are features commonly found in liquid crystal molecules (mesogens). The introduction of the difluoromethoxy group can significantly alter properties such as dielectric anisotropy and viscosity. acs.org Future research could involve synthesizing a homologous series of related compounds to investigate their potential to form liquid crystalline phases or to be used as dopants to tune the properties of existing liquid crystal mixtures for display technologies.

Another area for investigation is in the development of advanced polymers. man.ac.uk The molecule could be chemically modified to create a polymerizable monomer. The resulting fluorinated polymer could exhibit desirable properties such as low surface energy, high thermal resistance, and low refractive index, making it potentially useful for specialty coatings, optical films, or high-performance plastics. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.